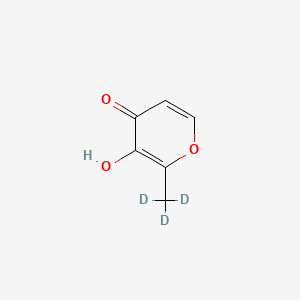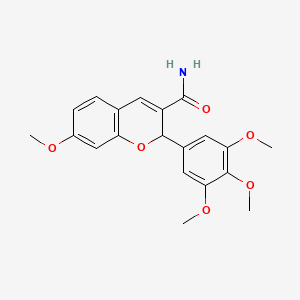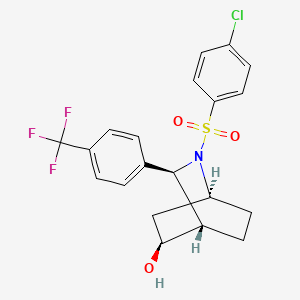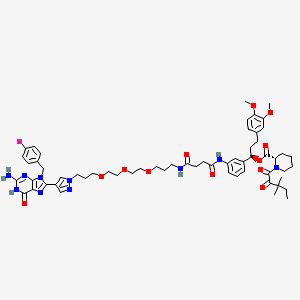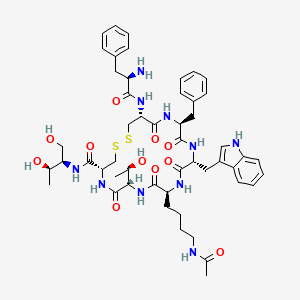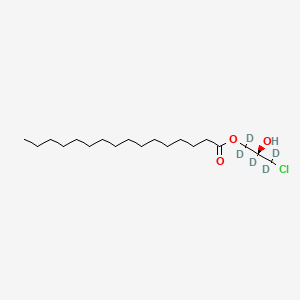
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and resistance to metabolic degradation. The presence of deuterium can also help in tracing and studying metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium atoms through a process known as deuteration. This can be achieved using deuterated reagents or solvents under specific reaction conditions.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, and they may use specialized equipment to handle deuterated reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often employed.
Major Products:
Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or other reduced products.
Wissenschaftliche Forschungsanwendungen
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Wirkmechanismus
The mechanism of action of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium can alter the compound’s metabolic stability and reactivity, making it useful for studying metabolic processes and drug interactions. The exact molecular targets and pathways depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol: The non-deuterated version of the compound.
(S)-1-Chloro-3-(octadecyloxy)propan-2-ol: A similar compound with a longer alkyl chain.
(S)-1-Chloro-3-(dodecyloxy)propan-2-ol: A similar compound with a shorter alkyl chain.
Uniqueness: The uniqueness of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 lies in its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research applications where tracing and studying metabolic pathways are essential.
Eigenschaften
Molekularformel |
C19H37ClO3 |
|---|---|
Molekulargewicht |
354.0 g/mol |
IUPAC-Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |
InChI-Schlüssel |
CHBIHFLJUKBYRJ-YXJZIHALSA-N |
Isomerische SMILES |
[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])Cl)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
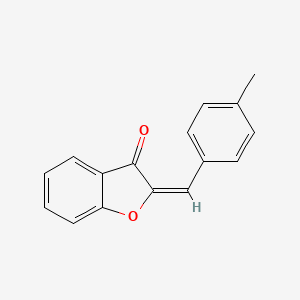
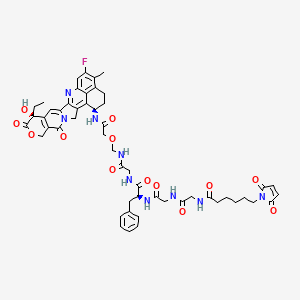
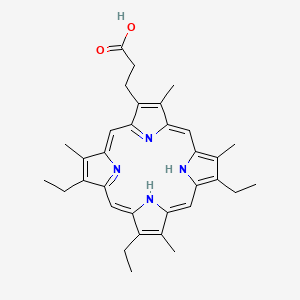
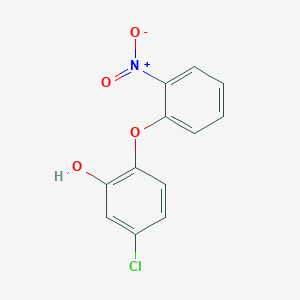
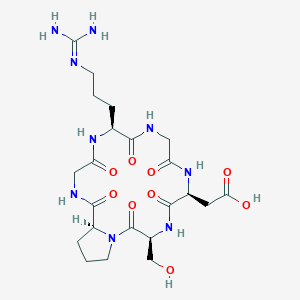
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
